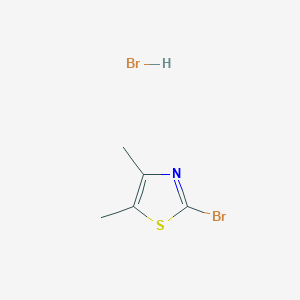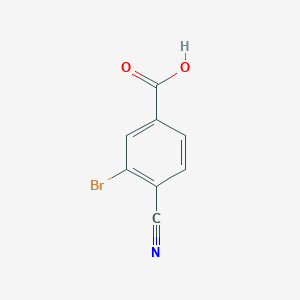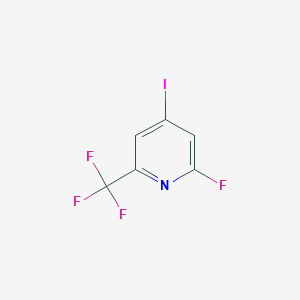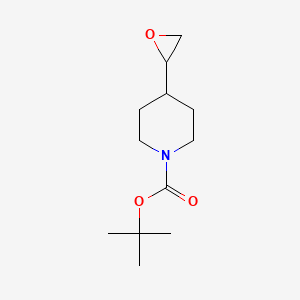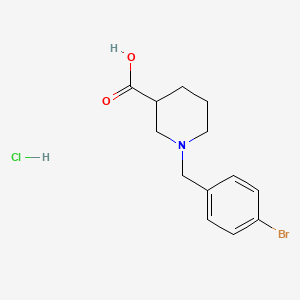
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole derivatives in general have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives, in general, interact with their targets causing changes that lead to their various biological activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific structure and the receptors they interact with .
Result of Action
Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Biochemical Analysis
Biochemical Properties
3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions can lead to the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic processes . Additionally, indole derivatives have been reported to bind to multiple receptors, which can affect signaling pathways and cellular responses .
Cellular Effects
The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, they can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, they can activate or inhibit signaling pathways by binding to receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and light exposure . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and signaling processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, they can bind to intracellular proteins, influencing their localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors . Additionally, they can be targeted to other organelles, such as mitochondria, where they can influence metabolic processes and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate typically involves the iodination of 5-methyl-1h-indole-2-carboxylic acid ethyl ester. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-5-methyl-1h-indole-2-carboxylic acid ethyl ester.
Oxidation: Formation of 3-iodo-5-methyl-1h-indole-2-carboxylic acid.
Reduction: Formation of 3-iodo-5-methyl-1h-indole-2-carbinol.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1h-indole-2-carboxylic acid ethyl ester
- 5-Methyl-1h-indole-2-carboxylic acid ethyl ester
- 3-Iodo-5-methyl-1h-indole-2-carboxylic acid
Uniqueness
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate is unique due to the presence of both the iodine and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
IUPAC Name |
ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUECAXYFLMFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)
